molecular formula C6H14ClNO2S B6237956 N-butyl-N-ethylsulfamoyl chloride CAS No. 926184-77-2

N-butyl-N-ethylsulfamoyl chloride

Cat. No.: B6237956
CAS No.: 926184-77-2
M. Wt: 199.7
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Description

N-Butyl-N-ethylsulfamoyl chloride (CAS: 926184-77-2) is a sulfamoyl chloride derivative with the molecular formula C₆H₁₄ClNO₂S and a molecular weight of 199.70 g/mol . Its structure features a sulfonyl chloride group (-SO₂Cl) bonded to a nitrogen atom substituted with a butyl (-C₄H₉) and an ethyl (-C₂H₅) group (SMILES: CCCCN(CC)S(=O)(=O)Cl) . This compound is characterized by:

  • High reactivity: The sulfonyl chloride group enables nucleophilic substitution reactions, making it valuable for synthesizing sulfonamides.
  • Moderate lipophilicity: Computed properties indicate an XLogP3 value of 1.9, suggesting moderate solubility in organic solvents .
  • Steric effects: The branched alkyl substituents (butyl and ethyl) may influence reaction kinetics and regioselectivity.

Properties

CAS No.

926184-77-2

Molecular Formula

C6H14ClNO2S

Molecular Weight

199.7

Purity

95

Origin of Product

United States

Scientific Research Applications

N-butyl-N-ethylsulfamoyl chloride is utilized in various scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It is employed in the development of new drugs and therapeutic agents.

  • Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-butyl-N-ethylsulfamoyl chloride exerts its effects depends on the specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. In drug development, it may interact with molecular targets such as receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below contrasts N-butyl-N-ethylsulfamoyl chloride with its close analog, N-butyl-N-methylsulfamoyl chloride (CAS: 41483-74-3):

Property This compound N-Butyl-N-Methylsulfamoyl Chloride
Molecular Formula C₆H₁₄ClNO₂S C₅H₁₂ClNO₂S
Molecular Weight (g/mol) 199.70 185.68
Substituents Butyl + Ethyl Butyl + Methyl
XLogP3 1.9 ~1.3 (estimated*)
Rotatable Bonds 5 4 (estimated)
Topological Polar Surface Area 45.8 Ų 45.8 Ų (identical functional groups)

Note: The XLogP3 value for the methyl derivative is inferred based on the shorter alkyl chain (methyl vs. ethyl), which reduces hydrophobicity.

Reactivity and Steric Effects

  • Steric Hindrance : The ethyl group in this compound introduces greater steric bulk compared to the methyl group in its analog. This may slow nucleophilic attacks at the sulfur center, particularly in reactions with bulky nucleophiles (e.g., tertiary amines) .
  • Electronic Effects : Both compounds exhibit similar electronic profiles due to the electron-withdrawing sulfonyl chloride group. Substituent effects on nitrogen (alkyl groups) are minimal but may slightly modulate basicity.

Solubility and Stability

  • Solubility : The ethyl derivative’s higher molecular weight and lipophilicity (XLogP3 = 1.9) suggest lower solubility in polar solvents (e.g., water) compared to the methyl analog. However, both compounds likely require aprotic solvents (e.g., dichloromethane, THF) for reactions .
  • Stability: Sulfamoyl chlorides are generally moisture-sensitive.

Key Research Findings

Computational Insights

  • Rotatable Bonds: The ethyl derivative’s additional rotatable bond (5 vs.
  • Polar Surface Area : Identical topological polar surface areas (45.8 Ų) indicate similar hydrogen-bonding capabilities, which may influence solubility and membrane permeability in biological systems .

Biological Activity

N-butyl-N-ethylsulfamoyl chloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfamoyl group attached to a butyl and ethyl chain. The presence of these functional groups enhances its solubility and reactivity, making it a candidate for various biological applications. The molecular formula is C6H14ClN1O2SC_6H_{14}ClN_1O_2S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur.

Research indicates that this compound exhibits biological activities through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. This inhibition can alter metabolic pathways within cells, potentially leading to therapeutic effects in diseases such as cancer.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, particularly against resistant strains of bacteria.

Case Studies and Experimental Data

  • Inhibition Studies : A study evaluated the inhibitory effects of this compound on various enzymes. The results indicated significant inhibition with an IC50 value of approximately 5 μM against target enzymes involved in cancer cell proliferation .
  • Antimicrobial Activity : In vitro tests demonstrated that this compound exhibited antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 4.8 μg/mL . These findings suggest its potential as a lead compound for developing new antibiotics.
  • Cytotoxicity Assays : Cytotoxicity was assessed using human colorectal cells (Caco-2). The results showed that at concentrations up to 32 μg/mL, the compound did not significantly reduce cell viability compared to the control, indicating a favorable safety profile .

Data Summary Table

Study Target IC50/MIC Value Findings
Enzyme InhibitionVarious Enzymes5 μMSignificant inhibition observed
Antimicrobial ActivityMRSA4.8 μg/mLEffective against resistant bacterial strains
CytotoxicityHuman Colorectal Cells>32 μg/mLNo significant cytotoxicity observed

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